molecular formula C10H8Br2N2O B13223456 3-(Aminomethyl)-6,8-dibromo-1,2-dihydroquinolin-2-one

3-(Aminomethyl)-6,8-dibromo-1,2-dihydroquinolin-2-one

Cat. No.: B13223456
M. Wt: 331.99 g/mol
InChI Key: HWXKRHRRHIMRPW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6,8-dibromo-1,2-dihydroquinolin-2-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by the presence of an aminomethyl group at the 3-position and two bromine atoms at the 6 and 8 positions on the quinolinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,8-dibromo-1,2-dihydroquinolin-2-one typically involves multiple steps. One common method starts with the bromination of quinolinone derivatives, followed by the introduction of the aminomethyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The aminomethylation step can be achieved using formaldehyde and ammonium chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,8-dibromo-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while reduction can produce aminomethylquinoline derivatives.

Scientific Research Applications

3-(Aminomethyl)-6,8-dibromo-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6,8-dibromo-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atoms may enhance its binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-5,7-dibromo-1,2-dihydroquinolin-2-one
  • 3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one
  • 3-(Aminomethyl)-6,8-diiodo-1,2-dihydroquinolin-2-one

Uniqueness

The presence of bromine atoms at the 6 and 8 positions distinguishes 3-(Aminomethyl)-6,8-dibromo-1,2-dihydroquinolin-2-one from its analogs. Bromine atoms can significantly influence the compound’s reactivity and biological activity due to their size and electronegativity.

Properties

Molecular Formula

C10H8Br2N2O

Molecular Weight

331.99 g/mol

IUPAC Name

3-(aminomethyl)-6,8-dibromo-1H-quinolin-2-one

InChI

InChI=1S/C10H8Br2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,4,13H2,(H,14,15)

InChI Key

HWXKRHRRHIMRPW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)NC2=C(C=C1Br)Br)CN

Origin of Product

United States

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